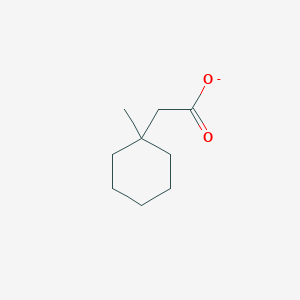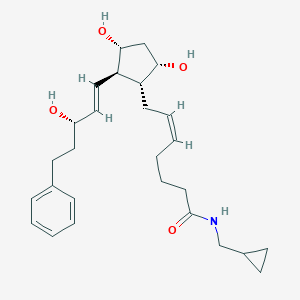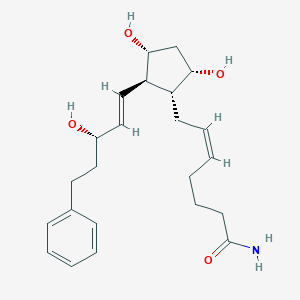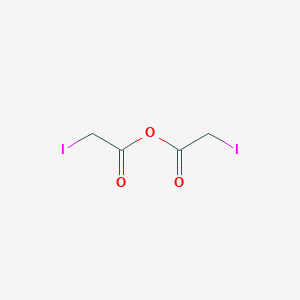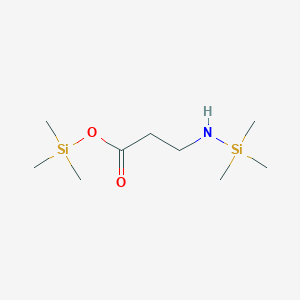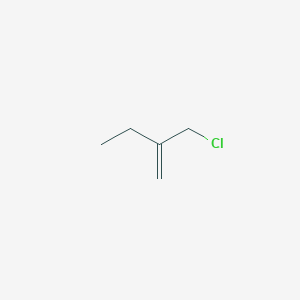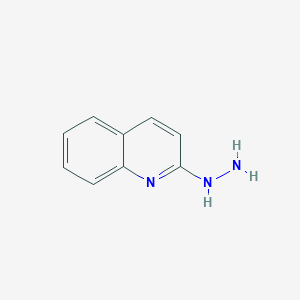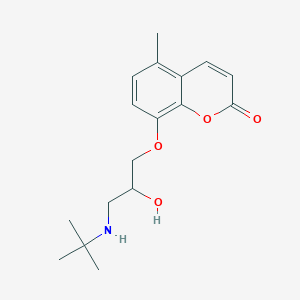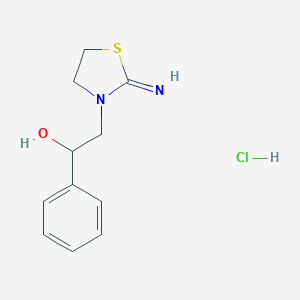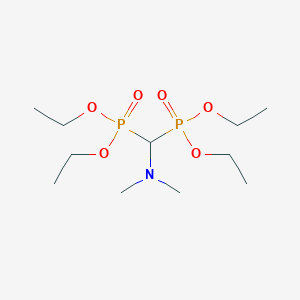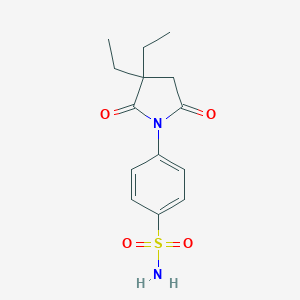
Benzenesulfonamide, 4-(2,2-diethyl-N-succinimido)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, 4-(2,2-diethyl-N-succinimido)-, commonly known as DIDS, is a well-known inhibitor of chloride channels and anion transporters. It is a sulfonamide derivative and has been used extensively in scientific research for over 40 years. DIDS has a wide range of applications in various fields of research, including biochemistry, physiology, and pharmacology.
科学的研究の応用
DIDS has been widely used in scientific research as an inhibitor of chloride channels and anion transporters. It has been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, synaptic transmission, and muscle contraction. DIDS has also been used to investigate the function of anion transporters in red blood cells, kidney cells, and other cell types. Furthermore, DIDS has been used as a tool to study the structure and function of membrane proteins, such as ion channels and transporters.
作用機序
DIDS acts as an inhibitor of chloride channels and anion transporters by binding to a specific site on the protein. The binding of DIDS to the protein induces a conformational change that prevents the passage of chloride ions or other anions through the channel or transporter. The exact mechanism of action of DIDS is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonamide group of DIDS and a specific amino acid residue on the protein.
生化学的および生理学的効果
The inhibition of chloride channels and anion transporters by DIDS has a wide range of biochemical and physiological effects. For example, DIDS has been shown to inhibit the swelling of red blood cells in hypotonic solutions. It has also been shown to inhibit the release of neurotransmitters from neurons. In addition, DIDS has been shown to inhibit the contraction of smooth muscle cells. These effects are due to the role of chloride channels and anion transporters in these physiological processes.
実験室実験の利点と制限
DIDS has several advantages as a tool for scientific research. It is a potent and specific inhibitor of chloride channels and anion transporters, which makes it useful for investigating the function of these proteins. DIDS is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to the use of DIDS. For example, it can be toxic to cells at high concentrations, which limits its use in some experiments. In addition, DIDS can react with other proteins and molecules in the cell, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of DIDS in scientific research. One area of interest is the development of more potent and specific inhibitors of chloride channels and anion transporters. Another area of interest is the investigation of the role of chloride channels and anion transporters in disease states, such as cystic fibrosis and hypertension. Furthermore, DIDS could be used to study the structure and function of other membrane proteins, such as ion pumps and receptors. Overall, DIDS has been and will continue to be a valuable tool for scientific research in the future.
Conclusion:
In conclusion, DIDS is a sulfonamide derivative that has been widely used in scientific research as an inhibitor of chloride channels and anion transporters. It has a wide range of applications in various fields of research, including biochemistry, physiology, and pharmacology. DIDS has several advantages as a tool for scientific research, including its potency and specificity. However, there are also some limitations to its use, such as its toxicity at high concentrations. In the future, DIDS will continue to be a valuable tool for scientific research, and there are several areas of interest for future research.
合成法
The synthesis of DIDS involves the reaction of 4-chlorobenzenesulfonyl chloride with N-succinimide in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then treated with diethylamine to yield DIDS. The final product is a white crystalline solid with a melting point of 217-220°C.
特性
CAS番号 |
17100-85-5 |
|---|---|
製品名 |
Benzenesulfonamide, 4-(2,2-diethyl-N-succinimido)- |
分子式 |
C14H18N2O4S |
分子量 |
310.37 g/mol |
IUPAC名 |
4-(3,3-diethyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H18N2O4S/c1-3-14(4-2)9-12(17)16(13(14)18)10-5-7-11(8-6-10)21(15,19)20/h5-8H,3-4,9H2,1-2H3,(H2,15,19,20) |
InChIキー |
TUKPBVQZUVYKRX-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)CC |
正規SMILES |
CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)CC |
その他のCAS番号 |
17100-85-5 |
同義語 |
4-(3,3-Diethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



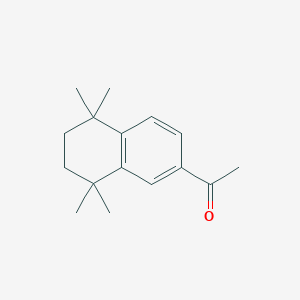
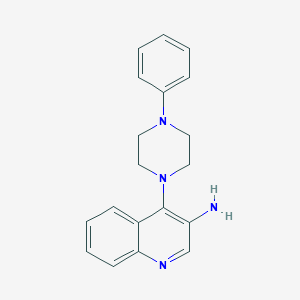
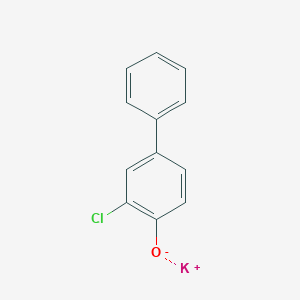
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
